5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
描述
属性
IUPAC Name |
5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-6-13(17-21-10)14(19)16-12-7-15-18(9-12)8-11-2-4-20-5-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVKALQBRKHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide (referred to as compound 1) is a derivative of isoxazole and pyrazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.
Chemical Structure and Synthesis
Compound 1 features a complex molecular structure characterized by an isoxazole ring, a pyrazole moiety, and a tetrahydro-pyran group. The synthesis typically involves multiple steps, including the formation of the isoxazole and subsequent coupling with the pyrazole derivative. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of isoxazole derivatives, including compound 1. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compound 1 exhibited an IC50 value in the low micromolar range against several cancer lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. For instance, a related isoxazole derivative showed IC50 values ranging from 0.11 to 77.83 μg/ml across different cancer cell lines, indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer effects are believed to involve the inhibition of specific kinases associated with tumor growth and proliferation. For example, compounds with similar structures have been reported to inhibit VEGFR-2 kinase with an IC50 value of approximately 1.46 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of compound 1 are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Compound 1 has shown promising results in COX inhibition assays, which are crucial for reducing inflammation. A related study found that certain isoxazole derivatives had IC50 values against COX enzymes that were comparable to established anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial activity of compound 1 has also been explored:
- Antimicrobial Efficacy : Preliminary tests indicated moderate to potent antimicrobial activity against various bacterial strains. For instance, some derivatives demonstrated significant inhibition against Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like Fluconazole .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compound 1 in therapeutic settings:
- Cytotoxicity Study : A study involving multiple isoxazole derivatives found that compound 1's structural modifications significantly impacted its cytotoxicity profile against cancer cell lines. The most potent derivatives were those that maintained a balance between hydrophilicity and lipophilicity .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of compound 1 in reducing tumor growth rates. These studies indicated that compounds with similar scaffolds could effectively inhibit tumor progression when administered orally .
Summary Table of Biological Activities
| Activity Type | Assessed Compounds | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | Compound 1 | ~0.11 - 77.83 μg/ml | Effective against HeLa and MCF7 cells |
| COX Inhibition | Compound 1 | ~0.391 μg/ml | Comparable to Ketoprofen |
| Antimicrobial | Compound 1 | MIC = 2.0 mg/ml | Effective against Candida albicans |
科学研究应用
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide. For instance, derivatives of pyrazole and isoxazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to assess this activity, showing promising results for several synthesized compounds that may lead to new antimicrobial agents .
Anticancer Research
The compound's structural features suggest potential anticancer applications. Research has indicated that similar pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. Molecular docking studies have been utilized to predict interactions with specific targets in cancer cells, highlighting the importance of these compounds in the development of new anticancer therapies .
Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to evaluate its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action of the compound and optimizing its structure for enhanced efficacy .
Case Studies
相似化合物的比较
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in substituents (e.g., chloro, cyano, phenyl, fluorophenyl). Key comparisons:
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and cyano substituents (e.g., 3b, 3e) increase molecular polarity and may enhance binding to charged residues in target proteins.
- Melting Points (mp): Halogenated derivatives (e.g., 3b, mp 171–172°C; 3d, mp 181–183°C) exhibit higher melting points than non-halogenated analogs (3a, mp 133–135°C), suggesting stronger intermolecular forces. The target compound’s mp is unreported but may trend lower due to reduced crystallinity from the flexible tetrahydro-2H-pyran group.
Thiazole-Pyrimidine Analogs ()
The compound 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine replaces the isoxazole with a thiazole ring and introduces a pyrimidine substituent. Key differences:
- Electronic Properties: Thiazole’s sulfur atom vs.
- Hydrogen Bonding : The pyrimidine group offers additional hydrogen-bonding sites, which may enhance selectivity for receptors such as metabotropic glutamate receptors .
Isoxazole-Furan Derivative ()
The analog 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide replaces the methyl group with a furan ring. Key comparisons:
- Bioactivity : The furan’s conjugated system may engage in π-stacking interactions distinct from the methyl group’s hydrophobic effects, suggesting divergent target profiles .
GPR139 Antagonists ()
Patent-derived imidazole-pyrazole derivatives (e.g., 1-(1H-pyrazol-4-yl)methyl)-3-(phenyl)-1,3-dihydro-2H-imidazol-2-... ) highlight the importance of heterocyclic diversity. The target compound’s isoxazole-carboxamide scaffold may offer advantages in solubility and synthetic accessibility over imidazole-based antagonists .
Pharmacokinetic Considerations
Tetrahydro-2H-Pyran Substituent ()
The synthetic cannabinoid A-834,735 features a tetrahydro-2H-pyran group attached to an indole ring. Comparisons:
- Metabolic Stability : The tetrahydro-2H-pyran group’s ether oxygen and chair conformation resist oxidative metabolism, a property shared with the target compound.
- Target Selectivity: Unlike A-834,735’s indole-ketone structure, the target’s isoxazole-carboxamide may prioritize different binding pockets (e.g., kinases over cannabinoid receptors) .
Data Table: Structural and Inferred Properties
*Calculated using ChemDraw or analogous software.
常见问题
Q. What synthetic methodologies are most effective for preparing 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Alkylation of pyrazole intermediates : Use K₂CO₃ as a base in DMF with RCH₂Cl derivatives for alkylation under mild conditions (room temperature, 12–24 hours). Yield optimization may require stoichiometric adjustments (e.g., 1.1 equivalents of alkylating agent) and inert atmospheres to prevent side reactions .
- Carboxamide coupling : Employ coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., THF) to link the isoxazole-3-carboxylic acid moiety to the pyrazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are recommended?
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns, particularly the tetrahydro-2H-pyran-4-ylmethyl group and pyrazole-isoxazole connectivity.
- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction (as demonstrated for analogous isoxazole carboxamides) provides precise spatial conformation data .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to detect impurities or byproducts .
Q. What solvent systems and storage conditions are optimal for maintaining the compound’s stability?
- Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability studies suggest storage at –20°C under nitrogen to prevent hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interactions with biological targets, such as kinases or GPCRs?
- Target selection : Prioritize proteins with binding pockets accommodating the tetrahydro-2H-pyran group (e.g., cyclin-dependent kinases).
- Docking protocols : Use Schrödinger Suite or AutoDock Vina with force fields optimized for heterocycles. Validate predictions with experimental binding assays (e.g., SPR or ITC) to correlate in silico data with activity .
- Limitations : Address discrepancies between predicted and observed IC₅₀ values by refining protonation states or solvation models .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Control variables such as cell line origin (e.g., HEK293 vs. HeLa), ATP concentrations in kinase assays, and solvent/DMSO content.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results in cellular vs. enzymatic assays .
- Orthogonal validation : Confirm anti-proliferative activity via clonogenic assays if MTT results are inconsistent .
Q. How does the tetrahydro-2H-pyran-4-ylmethyl group influence the compound’s pharmacokinetic properties, and what modifications could enhance bioavailability?
- Lipophilicity : The pyran group increases logP, potentially improving membrane permeability but reducing aqueous solubility.
- Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) on the pyran ring to balance solubility and permeability.
- In vivo testing : Compare oral bioavailability in rodent models with/without prodrug strategies (e.g., ester prodrugs for carboxylic acid derivatives) .
Q. What are the key challenges in scaling up synthesis for preclinical studies, and how can process chemistry mitigate these?
- Scale-up hurdles : Poor solubility of intermediates and exothermic reactions during alkylation.
- Mitigation :
- Switch from batch to flow chemistry for controlled exotherm management.
- Optimize crystallization conditions (e.g., anti-solvent addition) to improve yield and purity .
Methodological Notes
- Contradictory data analysis : Always cross-reference synthetic batches (e.g., via HPLC purity checks) to rule out batch-specific impurities as the cause of inconsistent bioactivity .
- Advanced characterization : Pair NMR with dynamic light scattering (DLS) to study aggregation states in solution, which may affect biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
